![molecular formula C21H18N4O2 B2404846 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide CAS No. 862810-99-9](/img/structure/B2404846.png)

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

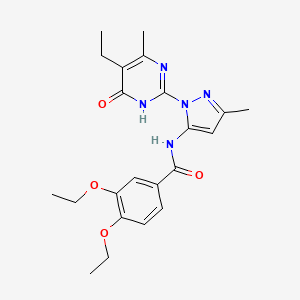

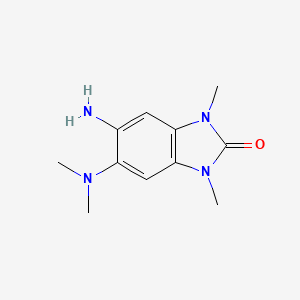

“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide” is a novel amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-one . It belongs to a class of nitrogen-containing heterocyclic compounds that have received significant attention due to their role as active pharmacophores . These compounds have been synthesized and evaluated for their anticancer activity against different human cancer cell lines .

Synthesis Analysis

The synthesis of these compounds involves propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization . The reaction conditions are mild and metal-free .Molecular Structure Analysis

The molecular structure of these compounds is related to the purine ring system . The imidazo[1,2-a]pyrimidine nucleus is present in many biologically active compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include propargylation, cyclization, and amide functionalization . These reactions are promoted by various catalysts under different conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various spectroscopic analyses. For instance, the IR spectrum of one such compound showed peaks at 3382, 3361 (NH2), 3289 (N–H), 1661 (C=O), 1591 (C=N), and 1285 (C–F) cm-1 .Scientific Research Applications

- Results : Compound I-11, derived from this scaffold, has shown promise as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .

- Results : Treatment with specific doses of the compound led to significant reductions in bacterial load after 4 weeks .

- Applications : These compounds can be explored further for drug development, especially in treating gastric ulcers, diabetes, and psychosis .

- Significance : Efficient assembly of these structures is crucial for drug discovery and natural product synthesis .

- Applications : These radicals are involved in relay processes for assembling cyclic structural scaffolds .

Anticancer Agents

Tuberculosis Treatment

Drug Development

Organic Synthesis

Radical Cascade Sequences

Copper-Catalyzed Processes

Mechanism of Action

Target of Action

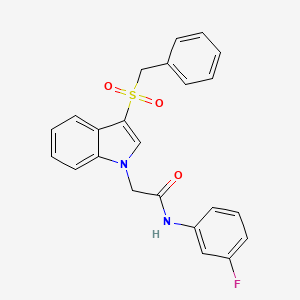

The primary target of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the biosynthesis of prostaglandins, which are mediators involved in the inflammatory process .

Mode of Action

The compound interacts with its target, COX-2, by fitting into its active site . This interaction is facilitated by a methylsulfonyl group present in the compound, which acts as a COX-2 inhibitor pharmacophore . The compound’s interaction with COX-2 leads to the inhibition of the enzyme, thereby reducing the production of prostaglandins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-2, the compound reduces the production of prostaglandins, particularly PGE2, which are known to increase pain and tissue blood flow during inflammation .

Result of Action

The compound’s action results in a reduction of inflammation . In vitro assays have shown that the compound has a moderate to good selectivity for inhibiting the COX-2 enzyme . In vivo studies have demonstrated that the compound has dose-dependent anti-nociceptive (pain-relieving) activity .

Future Directions

properties

IUPAC Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c1-27-19-9-8-16(18-14-25-11-5-10-22-21(25)24-18)13-17(19)23-20(26)12-15-6-3-2-4-7-15/h2-11,13-14H,12H2,1H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGLAOPGZQYFLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,5S,9S,10S,13S,14R,17R)-2,14-Dihydroxy-10,13-dimethyl-6-oxo-17-[(2S,3S)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B2404763.png)

![6-Fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide](/img/structure/B2404769.png)

![5-Methyl-4-[(4-methylpiperazin-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride](/img/structure/B2404773.png)

![N-isobutyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2404774.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2404779.png)

![N-[[4-[3-[Benzyl(methyl)amino]propanoylamino]phenyl]methyl]-2-chloropropanamide](/img/structure/B2404782.png)

![{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/no-structure.png)

![Methyl 2-(4-chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2404784.png)